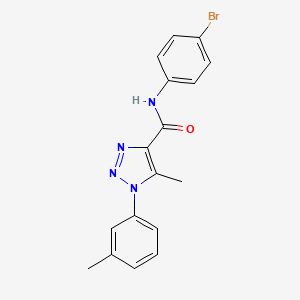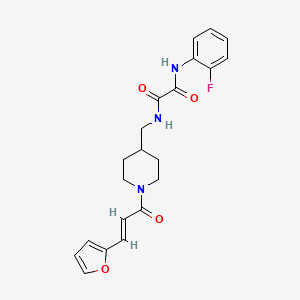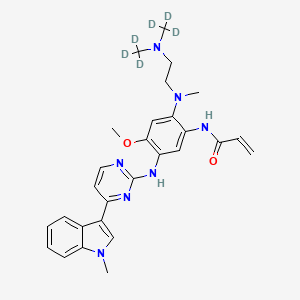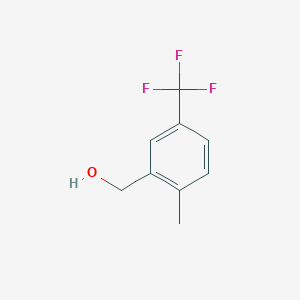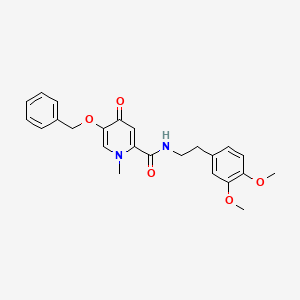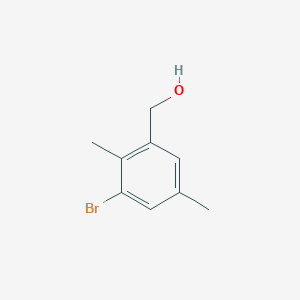
(3-Bromo-2,5-dimethylphenyl)methanol
描述
(3-Bromo-2,5-dimethylphenyl)methanol is an organic compound with the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol . It is a brominated derivative of dimethylphenylmethanol, characterized by the presence of a bromine atom at the third position and two methyl groups at the second and fifth positions on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: (3-Bromo-2,5-dimethylphenyl)methanol can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethylphenylmethanol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is typically carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the bromination process .
化学反应分析
Types of Reactions: (3-Bromo-2,5-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol, KCN in ethanol.
Major Products Formed:
Oxidation: 3-Bromo-2,5-dimethylbenzaldehyde, 3-Bromo-2,5-dimethylbenzoic acid.
Reduction: 2,5-Dimethylphenylmethanol.
Substitution: 3-Methoxy-2,5-dimethylphenylmethanol, 3-Cyano-2,5-dimethylphenylmethanol.
科学研究应用
(3-Bromo-2,5-dimethylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of (3-Bromo-2,5-dimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which contribute to its effects on biological systems .
相似化合物的比较
- (3-Bromo-2-methylphenyl)methanol
- (4-Bromo-2,6-dimethylphenyl)methanol
- 2-Bromo-3-methoxyphenol
Comparison: (3-Bromo-2,5-dimethylphenyl)methanol is unique due to the specific positioning of the bromine atom and methyl groups, which influence its chemical reactivity and biological activity. Compared to (3-Bromo-2-methylphenyl)methanol, the additional methyl group at the fifth position enhances its steric hindrance and alters its interaction with reagents. Similarly, the presence of the bromine atom at different positions in (4-Bromo-2,6-dimethylphenyl)methanol and 2-Bromo-3-methoxyphenol results in distinct chemical properties and reactivity .
属性
IUPAC Name |
(3-bromo-2,5-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-3-8(5-11)7(2)9(10)4-6/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJVXKYARHQXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247575-34-4 | |
| Record name | (3-bromo-2,5-dimethylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
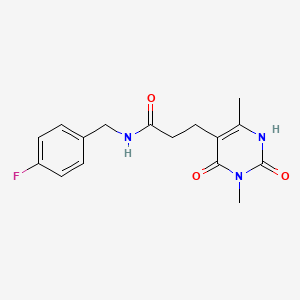
![N-{4-[(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B2766947.png)
![N-benzyl-10-(2,5-dimethylbenzenesulfonyl)-N-methyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2766950.png)
![ethyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazine-1-carboxylate](/img/structure/B2766951.png)
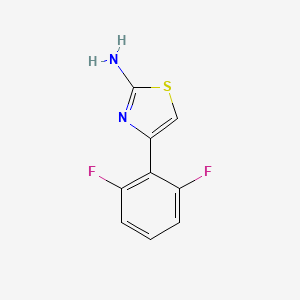
![3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime](/img/structure/B2766954.png)
![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2766959.png)
![7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2766960.png)
![2-chloro-5-({[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)pyrazine](/img/structure/B2766961.png)
